3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

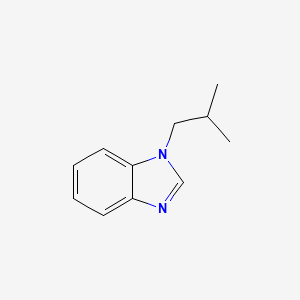

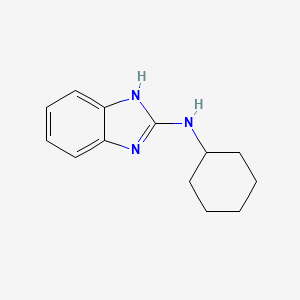

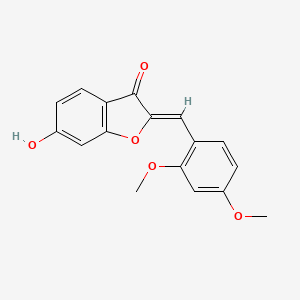

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.22 g/mol . The compound is also known by other names such as 3-(2-Methyl-benzoimidazol-1-yl)-propionic acid .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, it has been used in the synthesis of cadmium (II) coordination polymers . A mononuclear complex [Cu (L) (bip)2] has also been synthesized using this compound .Molecular Structure Analysis

The compound has a complex molecular structure. The InChI code for the compound is 1S/C11H12N2O2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) . The compound’s structure has been analyzed using various techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

The compound has a melting point of 174-176 degrees Celsius . It has a topological polar surface area of 55.1 Ų and a rotatable bond count of 3 . The compound is also characterized by an XLogP3-AA value of 1.3 .Scientific Research Applications

DNA Binding and Staining Applications

The synthetic dye Hoechst 33258, a derivative related to the benzimidazole family, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has facilitated its wide use as a fluorescent DNA stain for various biological applications, including chromosome and nuclear staining in plant cell biology, analysis of nuclear DNA content values via flow cytometry, and plant chromosomes analysis. Moreover, Hoechst derivatives, including those with structural similarities to 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, have found uses as radioprotectors and topoisomerase inhibitors. These applications underscore the critical role of benzimidazole derivatives in rational drug design and as model systems for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Synthesis and Biological Applications

Benzimidazole derivatives, including those similar to 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, are synthesized from o-phenylenediamines through condensation with various electrophilic reagents. These compounds, due to their azolylthiazole components, have been reviewed for their synthesis methods and biological applications up to 2011. The significance of these derivatives spans across pharmaceuticals to fluorescent systems, showcasing their versatility in synthesis and application in biological studies (Ibrahim, 2011).

Therapeutic Potential and Drug Design

Benzimidazole derivatives, with their heterocyclic aromatic structure, have shown a wide range of pharmacological functions. These include antimicrobial, antiviral, antidiabetic, anticancer, anti-inflammatory, and many other activities. Their significance in medicinal chemistry is due to their role as crucial pharmacophores and privileged structures. The therapeutic potential of these compounds has been a focus of numerous studies, with ongoing research aimed at enhancing their efficacy and reducing toxicity. This highlights the importance of benzimidazole derivatives in the discovery and development of new therapeutic agents (Vasuki et al., 2021).

Anticancer Research

Recent progress in the study of benzimidazole derivatives as anticancer agents has been notable. These compounds exhibit a broad range of biological activities due to their resemblance to naturally occurring nitrogenous bases like purine. The review discusses benzimidazole derivatives' anticancer properties through various mechanisms, such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The diversity of mechanisms through which benzimidazole derivatives act highlights their potential as targeted anticancer agents. The substituents reported from both earlier and recent research articles are prerequisites for the synthesis of targeted benzimidazole derivatives, offering insights into the development of novel anticancer therapies (Akhtar et al., 2019).

Safety And Hazards

properties

IUPAC Name |

3-(2-methylbenzimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXHHZFMTRYXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359081 |

Source

|

| Record name | 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid | |

CAS RN |

30163-82-7 |

Source

|

| Record name | 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)